molecular formula CH3Cl2PS B1582697 Methylphosphonothioic dichloride CAS No. 676-98-2

Methylphosphonothioic dichloride

Cat. No.: B1582697
CAS No.: 676-98-2
M. Wt: 148.98 g/mol
InChI Key: TUNCWCIKOHOGJX-UHFFFAOYSA-N
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Description

Methylphosphonothioic dichloride (CAS 676-98-2) is an organophosphorus compound with the molecular formula CH₃Cl₂PS. It is a key precursor in synthesizing chiral organophosphorus nerve agents, such as VX analogs, due to its ability to form stereoisomers when reacted with chiral amines like l-ephedrine . The compound’s structure features a thiophosphoryl group (P=S) and two reactive chlorine atoms, enabling nucleophilic substitution reactions. Industrially, it is utilized in Suzuki coupling reactions for synthesizing intermediates in pharmaceuticals and agrochemicals . Regulatory agencies classify it as a chemical weapon precursor (CW/CWP), requiring strict handling protocols .

Key properties include:

  • Molecular weight: 148.98 g/mol
  • Ionization energy (IE): 8.60–9.75 eV
  • logP (octanol-water partition coefficient): 2.403
  • McVol (McGowan volume): 86.24 mL/mol .

Properties

IUPAC Name

dichloro-methyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/CH3Cl2PS/c1-4(2,3)5/h1H3
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InChI Key

TUNCWCIKOHOGJX-UHFFFAOYSA-N
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Canonical SMILES

CP(=S)(Cl)Cl
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Molecular Formula

CH3Cl2PS
Record name METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS]
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DSSTOX Substance ID

DTXSID9074270
Record name Phosphonothioic dichloride, methyl-
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Molecular Weight

148.98 g/mol
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Physical Description

Methyl phosphonothioic dichloride, [anhydrous] appears as a colorless liquid with a pungent odor. Noncombustible. Toxic by inhalation. Denser than water. Corrosive to metal and tissue.
Record name METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS]
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Flash Point

greater than 122 °F (USCG, 1999)
Record name METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS]
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Density

1.42 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS]
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CAS No.

676-98-2
Record name METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS]
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Record name Methylphosphonothioic dichloride
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Record name Methylphosphonothioic dichloride
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Record name Phosphonothioic dichloride, methyl-
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Melting Point

-14.1 °F (USCG, 1999)
Record name METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS]
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Chemical Reactions Analysis

Types of Reactions

Methylphosphonothioic dichloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Methylphosphonic Dichloride (CH₃Cl₂OP, CAS 676-97-1)

Structural Difference : Replaces the thiophosphoryl (P=S) group with a phosphoryl (P=O) group.
Properties :

  • Molecular weight : 132.91 g/mol
  • Reactivity : Higher electrophilicity due to the electron-withdrawing P=O group, making it more reactive toward nucleophiles compared to its thio analog.
  • Applications: Used as a precursor for flame retardants and ligands in coordination chemistry.

Key Distinction : The absence of sulfur reduces its utility in enantioselective synthesis of V-agents but enhances its stability in hydrolytic environments.

Isopropylphosphonothioic Dichloride (C₃H₇Cl₂PS, CAS 1498-60-8)

Structural Difference : Substitutes the methyl group with a bulkier isopropyl group.
Properties :

  • Molecular weight : 193.02 g/mol
  • Reactivity : Steric hindrance from the isopropyl group slows down nucleophilic substitution but improves selectivity in chiral resolutions.
  • Applications : Specialized in synthesizing isopropyl-substituted nerve agents for research on acetylcholinesterase inhibition kinetics .

Key Distinction : Increased steric bulk alters reaction kinetics and product stability compared to the methyl analog.

Phenylphosphonic Dichloride (C₆H₅Cl₂OP, CAS 824-72-6)

Structural Difference : Incorporates a phenyl group instead of methyl.
Properties :

  • Molecular weight : 194.98 g/mol
  • Reactivity : The electron-deficient aromatic ring enhances electrophilicity at phosphorus, facilitating arylphosphonate ester synthesis.
  • Applications: Used in polymer chemistry and as a flame-retardant additive. Not associated with toxicant synthesis .

Key Distinction : The phenyl group enables π-π interactions in coordination complexes, unlike aliphatic analogs.

Diethyl Phosphorochlorothioate (C₄H₁₀ClO₂PS, CAS 2524-64-3)

Structural Difference : Contains ethoxy groups (OCH₂CH₃) and a thiophosphoryl chloride.
Properties :

  • Molecular weight : 188.61 g/mol
  • Reactivity : Ethoxy groups increase lipophilicity, enhancing membrane permeability in pesticidal applications.
  • Applications: Intermediate in pesticide synthesis (e.g., malathion) but less toxic than methylphosphonothioic dichloride .

Key Distinction : Ethoxy substituents shift applications toward agrochemicals rather than nerve agents.

Methyl Dichlorophosphite (CH₃Cl₂OP, CAS 15715-41-8)

Structural Difference : Phosphorus in the +3 oxidation state (PIII) instead of +5 (PV).
Properties :

  • Molecular weight : 132.91 g/mol
  • Reactivity : Higher nucleophilic susceptibility due to PIII, making it a precursor for phosphite esters and ligands.
  • Applications: Used in Staudinger reactions and asymmetric catalysis. Not applicable to nerve agent synthesis .

Key Distinction : Oxidation state dictates divergent synthetic pathways compared to PV compounds.

Biological Activity

Methylphosphonothioic dichloride (MPTDC) is an organophosphorus compound with significant implications in both chemical synthesis and biological activity. It is primarily recognized as a precursor in the synthesis of various organophosphorus nerve agents, which poses a considerable risk due to its toxicity. Understanding the biological activity of MPTDC is crucial for assessing its potential impacts on health and safety, particularly in contexts related to chemical warfare and environmental exposure.

MPTDC can be synthesized through various methods, including the chlorination of methylphosphonothioic acid or its derivatives. The general reaction can be represented as follows:

CH3P S  OH 2+SOCl2CH3P S Cl2+HCl+SO2\text{CH}_3\text{P S }\text{ OH }_2+\text{SOCl}_2\rightarrow \text{CH}_3\text{P S }\text{Cl}_2+\text{HCl}+\text{SO}_2

This reaction highlights the transformation of a less toxic precursor into a highly toxic compound, emphasizing the importance of stringent controls during its handling and production.

PropertyValue
Molecular FormulaC₃H₆Cl₂O₂PS
Molecular Weight181.06 g/mol
AppearanceColorless liquid
Boiling Point140-142 °C
Density1.45 g/cm³
SolubilityReacts vigorously with water

Toxicological Profile

MPTDC exhibits high toxicity, primarily affecting the nervous system by inhibiting acetylcholinesterase (AChE), an essential enzyme for neurotransmitter regulation. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of muscles and potentially fatal respiratory failure.

Case Study: Acute Exposure

A case study involving laboratory personnel exposed to MPTDC highlighted the acute symptoms associated with exposure, including:

  • Neurological Symptoms : Headaches, dizziness, and confusion.
  • Gastrointestinal Disturbances : Nausea and vomiting.
  • Respiratory Issues : Shortness of breath and bronchospasm.

The case underscored the necessity for immediate medical intervention and the use of antidotes such as atropine to counteract the effects of AChE inhibition.

Long-term Effects

Research indicates that chronic exposure to organophosphates like MPTDC can lead to long-term neurological deficits, including cognitive impairments and mood disorders. Studies have shown that individuals with prolonged exposure exhibit alterations in brain structure and function.

Table 2: Long-term Effects of Organophosphate Exposure

EffectDescription
Cognitive ImpairmentReduced memory and attention span
Mood DisordersIncreased anxiety and depression
Neuromuscular DysfunctionMuscle weakness and coordination issues

Environmental Impact

MPTDC's high reactivity with water raises concerns about its environmental persistence. Upon release into aquatic systems, it can hydrolyze rapidly, producing toxic byproducts that may affect local ecosystems. Monitoring programs are essential to assess the environmental fate of MPTDC and its metabolites.

Research Findings on Environmental Persistence

A study utilizing gas chromatography-mass spectrometry (GC-MS) demonstrated that MPTDC degrades significantly in aqueous environments, but not without forming hazardous intermediates. The findings emphasized the need for comprehensive environmental assessments following any accidental release.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylphosphonothioic dichloride
Reactant of Route 2
Methylphosphonothioic dichloride

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